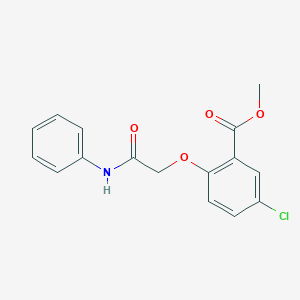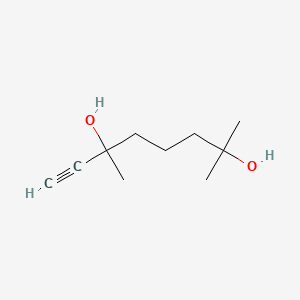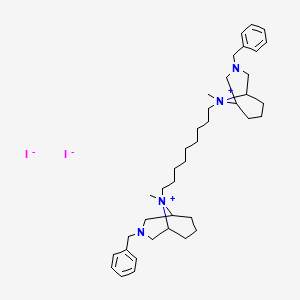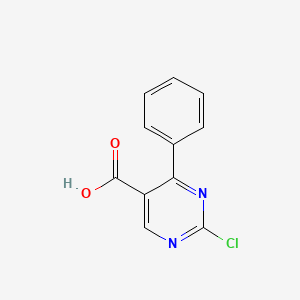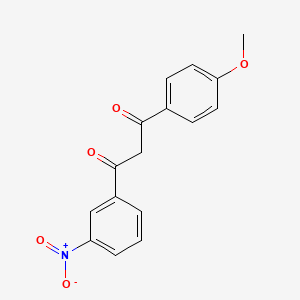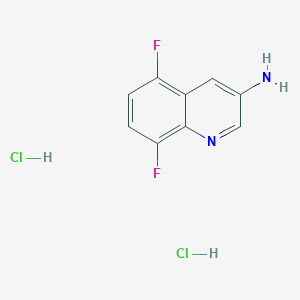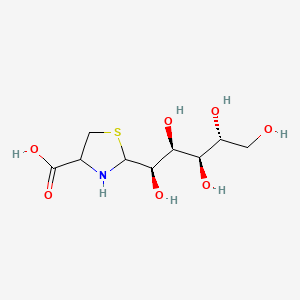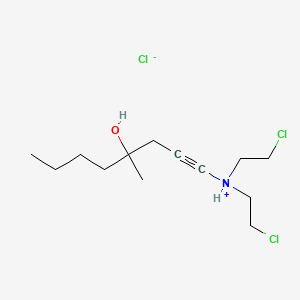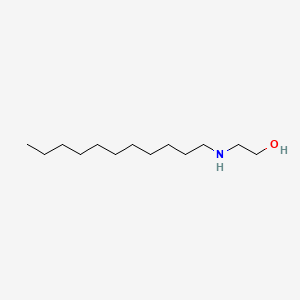
Hafnium;1,2,3,5-tetramethylcyclopenta-1,3-diene;dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hafnium;1,2,3,5-tetramethylcyclopenta-1,3-diene;dichloride is an organometallic compound that features hafnium coordinated to a substituted cyclopentadienyl ligand and two chloride ions. This compound is part of a broader class of metallocenes, which are known for their stability and catalytic properties. The presence of the tetramethylcyclopentadienyl ligand enhances the compound’s stability and reactivity, making it valuable in various chemical processes.
Méthodes De Préparation
The synthesis of Hafnium;1,2,3,5-tetramethylcyclopenta-1,3-diene;dichloride typically involves the reaction of hafnium tetrachloride with 1,2,3,5-tetramethylcyclopenta-1,3-diene. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:
-
Synthetic Route
Reactants: Hafnium tetrachloride (HfCl4) and 1,2,3,5-tetramethylcyclopenta-1,3-diene.
Conditions: The reaction is conducted in an inert solvent such as toluene or THF (tetrahydrofuran) under a nitrogen or argon atmosphere.
Procedure: The hafnium tetrachloride is dissolved in the solvent, and the 1,2,3,5-tetramethylcyclopenta-1,3-diene is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Product Isolation: The product is typically isolated by filtration and purified by recrystallization or sublimation.
-
Industrial Production
- Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Analyse Des Réactions Chimiques
Hafnium;1,2,3,5-tetramethylcyclopenta-1,3-diene;dichloride undergoes various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide (H2O2) or oxygen (O2).
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Products: Oxidation can lead to the formation of hafnium oxides or hydroxides.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Reactions are conducted under inert atmospheres to prevent unwanted side reactions.
Products: Reduction can yield hafnium hydrides or other reduced hafnium species.
-
Substitution
Reagents: Various nucleophiles such as alkyl or aryl groups.
Conditions: Substitution reactions are typically carried out in polar solvents under mild conditions.
Products: Substitution can result in the formation of new organometallic compounds with different ligands.
Applications De Recherche Scientifique
Hafnium;1,2,3,5-tetramethylcyclopenta-1,3-diene;dichloride has several scientific research applications:
-
Chemistry
- Used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
- Serves as a precursor for the synthesis of other organometallic compounds.
-
Biology
- Investigated for its potential use in biological imaging and as a contrast agent due to its unique electronic properties.
-
Medicine
- Explored for its potential in drug delivery systems and as a component in anticancer therapies.
-
Industry
- Utilized in the production of advanced materials, including high-performance ceramics and coatings.
- Employed in the electronics industry for the fabrication of semiconductors and other electronic components.
Mécanisme D'action
The mechanism of action of Hafnium;1,2,3,5-tetramethylcyclopenta-1,3-diene;dichloride involves its ability to coordinate with various substrates and facilitate chemical transformations. The compound’s molecular targets include:
-
Molecular Targets
- Transition metal centers in catalytic processes.
- Organic substrates in polymerization and hydrogenation reactions.
-
Pathways Involved
- The compound acts as a Lewis acid, accepting electron pairs from substrates and facilitating bond formation or cleavage.
- It can also participate in redox reactions, altering the oxidation state of hafnium and the substrates involved.
Comparaison Avec Des Composés Similaires
Hafnium;1,2,3,5-tetramethylcyclopenta-1,3-diene;dichloride can be compared with other similar compounds, such as:
-
Similar Compounds
- Zirconium;1,2,3,5-tetramethylcyclopenta-1,3-diene;dichloride: Similar in structure and reactivity but with zirconium instead of hafnium.
- Hafnium;1,2,3,4-tetramethylcyclopenta-1,3-diene;dichloride: Differing in the position of methyl groups on the cyclopentadienyl ligand.
-
Uniqueness
- The presence of hafnium imparts unique electronic properties and reactivity compared to its zirconium counterpart.
- The specific substitution pattern on the cyclopentadienyl ligand can influence the compound’s stability and catalytic activity.
Propriétés
Formule moléculaire |
C18H26Cl2Hf-4 |
|---|---|
Poids moléculaire |
491.8 g/mol |
Nom IUPAC |
hafnium;1,2,3,5-tetramethylcyclopenta-1,3-diene;dichloride |
InChI |
InChI=1S/2C9H13.2ClH.Hf/c2*1-6-5-7(2)9(4)8(6)3;;;/h2*6H,1-4H3;2*1H;/q2*-1;;;/p-2 |
Clé InChI |
CDMHEMDAXGLGDR-UHFFFAOYSA-L |
SMILES canonique |
CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Cl-].[Cl-].[Hf] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


